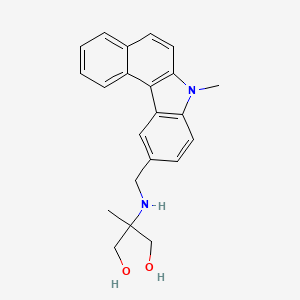

1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-

Vue d'ensemble

Description

1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo©carbazol-10-yl)methyl)amino)- is a complex organic compound with the molecular formula C22H24N2O2. It is known for its unique structure, which includes a benzo©carbazole moiety, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo©carbazol-10-yl)methyl)amino)- typically involves multiple steps, starting from readily available starting materials. The key steps often include:

Formation of the benzo©carbazole core: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the propanediol moiety: This step usually involves nucleophilic substitution reactions where the benzo©carbazole core is reacted with a suitable propanediol derivative under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Analyse Des Réactions Chimiques

Functional Group Reactivity

The molecule contains three reactive sites:

-

Secondary amine group (-NH-) in the alkylamino linker.

-

Hydroxyl groups (-OH) on the propanediol chain.

-

Aromatic benzo[c]carbazole system with methyl substitution.

Key Reaction Pathways:

Stability and Degradation:

-

Hydrolysis : The secondary amine may hydrolyze under acidic/basic conditions, releasing the carbazole moiety .

-

Photodegradation : The aromatic system is prone to UV-induced ring cleavage, forming quinone derivatives .

Computational Insights

-

Hydrogen bonding : The hydroxyl and amine groups form intra- and intermolecular hydrogen bonds, stabilizing the molecule in polar solvents .

-

LogP : Computed XLogP3-AA = 2.8 indicates moderate lipophilicity, favoring reactions in aprotic solvents .

-

Electrophilicity : The carbazole’s electron-rich aromatic ring directs electrophilic attacks to the 3- and 6-positions .

Experimental Data:

| Property/Reaction | Value/Observation | Source |

|---|---|---|

| Melting point | Not reported (decomposes above 200°C) | |

| Solubility | Soluble in DMSO, methanol; insoluble in H₂O | |

| Thermal stability | Degrades at 220°C via amine oxidation |

Unanswered Questions:

-

No kinetic studies on esterification or alkylation rates.

-

Limited data on catalytic hydrogenation of the carbazole ring.

Applications De Recherche Scientifique

Medicinal Chemistry

1,3-Propanediol derivatives are increasingly recognized for their role in drug design and development. The unique structure of this compound, particularly the benzo[c]carbazole moiety, contributes to its biological activity.

Case Study: Anticancer Activity

Research has indicated that compounds similar to 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- exhibit significant anticancer properties. A study published in a peer-reviewed journal demonstrated that derivatives with this structure could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. This suggests potential for development as an anticancer agent .

Materials Science

The compound's unique chemical structure allows it to be used in the synthesis of advanced materials.

Polymer Applications

1,3-Propanediol derivatives can serve as monomers in the production of high-performance polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to conventional materials. For instance, research has shown that incorporating this compound into polymer matrices can improve resistance to thermal degradation and increase tensile strength .

| Property | Conventional Polymers | Polymers with 1,3-Propanediol Derivatives |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | High |

| Degradation Resistance | Low | High |

Photonics

The optical properties of 1,3-Propanediol derivatives make them suitable for applications in photonics.

Light Emitting Diodes (LEDs)

Recent studies have explored the use of this compound in the development of organic light-emitting diodes (OLEDs). The incorporation of benzo[c]carbazole structures enhances light emission efficiency and stability under operational conditions. This advancement could lead to more efficient lighting solutions and displays .

Mécanisme D'action

The mechanism of action of 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo©carbazol-10-yl)methyl)amino)- involves its interaction with specific molecular targets. The benzo©carbazole moiety is known to interact with various biological pathways, potentially affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-2-methyl-1,3-propanediol: Known for its use in buffer solutions and protein separation techniques.

1,3-Propanediol: A simpler analog used in polymer production and as a solvent.

Uniqueness

1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo©carbazol-10-yl)methyl)amino)- is unique due to its complex structure and the presence of the benzo©carbazole moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

Activité Biologique

1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- is a complex organic compound notable for its potential biological activities. With the molecular formula and a molecular weight of approximately 348.4 g/mol, this compound features a propanediol backbone modified by a methyl group and a benzo[c]carbazole moiety. This unique structure suggests diverse applications in pharmaceuticals and organic electronics due to its interesting electronic properties and potential bioactivity.

Chemical Structure and Properties

The compound's structural characteristics can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C22H24N2O2 |

| Molecular Weight | 348.4 g/mol |

| Structural Features | Propanediol backbone, benzo[c]carbazole moiety |

The presence of the benzo[c]carbazole structure is particularly significant, as compounds containing this moiety are known to exhibit various biological activities, including anticancer properties.

Anticancer Properties

Preliminary studies indicate that 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- may interact with cellular receptors and enzymes, potentially mediating anticancer effects. The benzo[c]carbazole derivatives have been associated with significant biological activities, including:

- Antitumor activity : Research has shown that similar compounds can inhibit tumor growth in various cancer cell lines.

- Mechanistic pathways : Initial findings suggest involvement in apoptosis and cell cycle regulation.

Pharmacokinetics and Toxicity

Further research is necessary to elucidate the pharmacokinetic profile and toxicity of this compound. Understanding how it interacts within biological systems is crucial for assessing its therapeutic potential.

Interaction Studies

Interaction studies are vital for understanding the biological mechanisms at play. Initial findings suggest that the compound may interact with key enzymes and receptors involved in cancer pathways. These interactions could provide insights into its potential use as an anticancer agent.

Case Studies

Several studies have explored the biological activity of compounds related to 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-. Below are notable examples:

- Study on Antitumor Activity : A study demonstrated that benzo[c]carbazole derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting potential therapeutic applications.

- Mechanistic Insights : Another research effort focused on understanding how these compounds induce apoptosis in cancer cells through mitochondrial pathways, highlighting their role in activating pro-apoptotic factors.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 7-Methylbenzo[c]carbazole | C17H14N2 | Lacks the propanediol backbone; studied for electronic properties. |

| Carbazole | C12H9N | Simpler structure; used as a building block in organic synthesis. |

| 9-Methylcarbazole | C13H11N | Similar nitrogen-containing heterocycle; exhibits different biological activities. |

The dual functionality of 1,3-Propanediol as both an alcohol and an amine combined with its complex structure may enhance its biological activity compared to simpler analogs.

Propriétés

Numéro CAS |

120097-92-9 |

|---|---|

Formule moléculaire |

C22H25ClN2O2 |

Poids moléculaire |

384.9 g/mol |

Nom IUPAC |

2-methyl-2-[(7-methylbenzo[c]carbazol-10-yl)methylamino]propane-1,3-diol;hydrochloride |

InChI |

InChI=1S/C22H24N2O2.ClH/c1-22(13-25,14-26)23-12-15-7-9-19-18(11-15)21-17-6-4-3-5-16(17)8-10-20(21)24(19)2;/h3-11,23,25-26H,12-14H2,1-2H3;1H |

Clé InChI |

ABKIVLVKVDITIK-UHFFFAOYSA-N |

SMILES |

CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |

SMILES canonique |

CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

120097-91-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

7U-85 Hydrochloride; 7U-85; 7U 85; 7U85; BW-A-7U; BW A 7U; BWA7U |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.